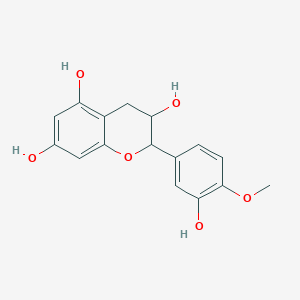

4'-O-Methylcatechin

Vue d'ensemble

Description

4’-O-Methylcatechin is a naturally occurring flavonoid compound found in various plants. It is a type of catechin, which is a class of polyphenolic compounds known for their antioxidant properties. The chemical formula of 4’-O-Methylcatechin is C16H16O6, and it has a molecular weight of 304.29 g/mol . This compound is known for its potential health benefits, including anti-inflammatory, anti-cancer, and antioxidant activities .

Méthodes De Préparation

4’-O-Methylcatechin can be synthesized through several chemical routes. One common method involves the methylation of catechin using methanol in the presence of a catalyst . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained. Industrial production methods often involve the extraction of catechins from plant sources followed by chemical modification to introduce the methyl group .

Analyse Des Réactions Chimiques

Oxidation Reactions

4'-O-Methylcatechin exhibits antioxidant properties due to its hydroxyl groups on the A-ring (positions 5, 7) and the 3'-OH on the B-ring. Key findings include:

- Mechanism : Oxidation occurs via electron transfer from the phenolate anion, forming resonance-stabilized radicals or quinones .

- LDL Protection : In vitro studies show this compound extends the lag phase of LDL oxidation by 2–3× compared to unmethylated catechins, likely due to stabilization of the B-ring’s 3'-OH .

Table 1: Antioxidant Activity in LDL Oxidation Models

| Compound | Lag Phase Extension (vs. Control) | Primary Reactive Site |

|---|---|---|

| This compound | 2.5–3× | B-ring (3'-OH) |

| Epicatechin | 1.5–2× | B-ring (3',4'-OH) |

Protonation/Deprotonation Equilibria

The compound undergoes stepwise protonation, with methylation altering acidity:

- pKa Values : Derived from model compounds (e.g., 4-methylcatechol), the 3'-OH on the B-ring has a pKa ≈ 9.5, while A-ring hydroxyls (5,7) exhibit pKa ≈ 10–12 .

- Solvent Effects : Polar solvents stabilize deprotonated forms, enhancing redox activity .

Table 2: Protonation Constants of Related Compounds

| Compound | logK₁ (B-ring) | logK₂ (A-ring) |

|---|---|---|

| This compound | 9.5 ± 0.1 | 11.2 ± 0.2 |

| Catechin | 13.3 ± 0.1 | 11.3 ± 0.1 |

Enzymatic Modifications

- Methylation : Produced in vivo via catechol-O-methyltransferase (COMT) using S-adenosylmethionine (SAM) .

- Sulfation : Aryl sulfotransferases catalyze sulfation at the 7-OH (A-ring) or 3'-OH (B-ring), forming metabolites like this compound-7-sulfate .

Table 3: Enzymatic Reactions and Products

| Enzyme | Reaction Site | Product |

|---|---|---|

| COMT | 4'-OH | This compound |

| Sulfotransferase | 7-OH | This compound-7-sulfate |

Metal Complexation

The 3'-OH and A-ring hydroxyls form complexes with transition metals (e.g., Fe³⁺, Cu²⁺):

- Stability : Logβ values for Fe³⁺ complexes are ~8.5–9.0, lower than catechol (logβ ~12) .

- Biological Relevance : May modulate metal-induced oxidative stress in biological systems .

Acid/Base-Catalyzed Transformations

Applications De Recherche Scientifique

Antioxidant Properties

4'-O-Methylcatechin exhibits significant antioxidant activity. Studies have shown that it can act as an amphiphilic chain-breaking antioxidant, effectively protecting low-density lipoproteins (LDL) from oxidation. This property is crucial because LDL oxidation is a key factor in the development of atherosclerosis and cardiovascular diseases. The protective effects were observed during both the lag and propagation phases of lipid peroxidation processes, indicating its potential role in preventing oxidative stress-related conditions .

Anti-Cancer Activity

Recent research suggests that this compound may have anticancer properties. It has been studied for its interactions with various proteins related to cancer, demonstrating potential mechanisms for inhibiting tumor growth. For instance, polyphenols like this compound can interact with transition metal ions, which are often elevated in cancerous tissues, thereby exerting pro-oxidant effects that may contribute to their anticancer efficacy .

Case Study: Polyphenon E

Polyphenon E, a clinical-grade mixture of green tea catechins including this compound, is under evaluation in multiple clinical trials for its anticancer effects. In preclinical models, it has shown promise in reducing tumor growth and enhancing the efficacy of other cancer therapies .

Neuroprotective Effects

There is emerging evidence that this compound may play a role in neuroprotection. Its ability to scavenge free radicals could help mitigate oxidative damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies indicate that catechins can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s pathology .

Metabolic Syndrome and Cardiovascular Health

Research indicates that catechins, including this compound, may improve metabolic health by influencing lipid metabolism and reducing insulin resistance. These effects are particularly relevant for managing conditions associated with metabolic syndrome, which includes obesity and type 2 diabetes. The compound has been shown to inhibit enzymes involved in lipid digestion and absorption, which could aid in weight management and cardiovascular health .

Formulation in Drug Delivery Systems

The stability and bioavailability of polyphenols like this compound are often limited due to their susceptibility to degradation. Recent advancements have focused on incorporating these compounds into novel drug delivery systems using polymers to enhance their stability and therapeutic efficacy. For example, conjugating catechins with macromolecules has been explored to improve their solubility and bioavailability, thereby enhancing their pharmacological effects .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 4’-O-Methylcatechin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: 4’-O-Methylcatechin inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anti-cancer Activity: This compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation by modulating various signaling pathways.

Comparaison Avec Des Composés Similaires

4’-O-Methylcatechin is similar to other catechins, such as catechin, epicatechin, and epigallocatechin. it is unique due to the presence of a methyl group at the 4’ position, which enhances its stability and bioavailability . This modification also contributes to its distinct biological activities compared to other catechins .

Similar Compounds

Catechin: A flavonoid with strong antioxidant properties.

Epicatechin: Known for its cardiovascular benefits and antioxidant activity.

Epigallocatechin: Found in green tea, it has potent antioxidant and anti-cancer properties.

Propriétés

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-21-14-3-2-8(4-12(14)19)16-13(20)7-10-11(18)5-9(17)6-15(10)22-16/h2-6,13,16-20H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDMPVIDHWJGTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4'-O-Methylcatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69912-75-0 | |

| Record name | 4'-O-Methylcatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152 °C | |

| Record name | 4'-O-Methylcatechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.